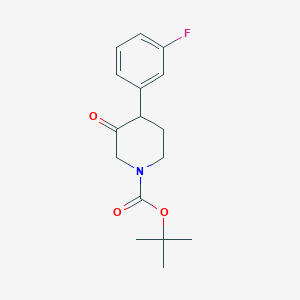
Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with piperidine derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the piperidine ring may facilitate interactions with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Tris(3-fluorophenyl)antimony dicarboxylates: These compounds share the fluorophenyl group but differ in their overall structure and coordination chemistry.
Tris(fluorophenyl)antimony bis(arenesulfonates): Similar in having fluorophenyl groups but distinct in their sulfonate functional groups and antimony coordination.
Uniqueness
Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a fluorophenyl group, and a tert-butyl ester. This specific arrangement imparts unique chemical reactivity and potential biological activity, distinguishing it from other fluorophenyl-containing compounds .
特性
分子式 |
C16H20FNO3 |
|---|---|
分子量 |
293.33 g/mol |
IUPAC名 |
tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-8-7-13(14(19)10-18)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3 |
InChIキー |
RNECXUWCHGIBKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13188612.png)
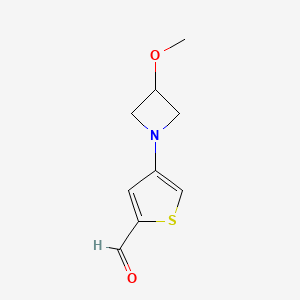
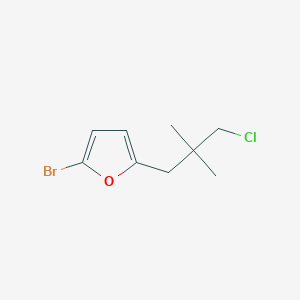
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13188625.png)
![2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13188635.png)
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13188648.png)

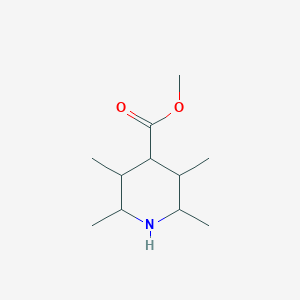
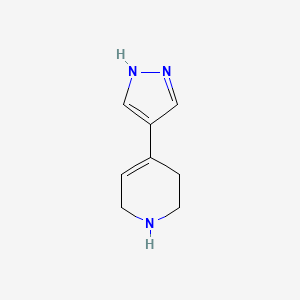
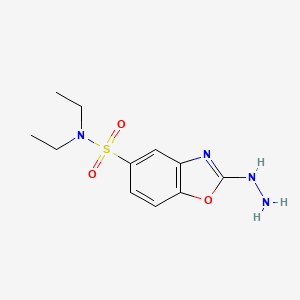
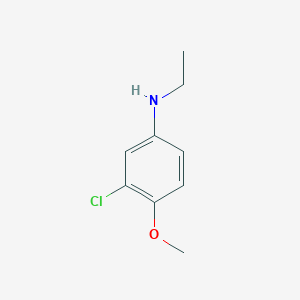
![4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13188661.png)

